molecular formula C14H11F3O B1272215 3-Benzyloxybenzotrifluoride CAS No. 70097-64-2

3-Benzyloxybenzotrifluoride

Cat. No.: B1272215
CAS No.: 70097-64-2
M. Wt: 252.23 g/mol
InChI Key: KFUXJOLIPMQFEL-UHFFFAOYSA-N
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Description

Chemical Name: 3-Benzyloxybenzotrifluoride Synonyms: 1-Benzyloxy-3-trifluoromethylbenzene CAS Number: 70097-64-2 Molecular Formula: C₁₄H₁₁F₃O Structure: A benzene ring substituted with a benzyloxy (-OCH₂C₆H₅) group at position 1 and a trifluoromethyl (-CF₃) group at position 3 (meta configuration).

This compound is a fluorinated aromatic compound characterized by its electron-donating benzyloxy group and electron-withdrawing trifluoromethyl group. This structural duality makes it valuable in organic synthesis, particularly as a protected intermediate in pharmaceuticals or agrochemicals. The benzyloxy group often serves as a protecting group for hydroxyl functionalities, while the CF₃ group enhances metabolic stability and lipophilicity in drug candidates .

Properties

IUPAC Name

1-phenylmethoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUXJOLIPMQFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371070
Record name 1-(Benzyloxy)-3-(trifluoromethyl)benzene
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Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70097-64-2
Record name 1-(Phenylmethoxy)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Record name 1-(Benzyloxy)-3-(trifluoromethyl)benzene
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Record name 70097-64-2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxybenzotrifluoride typically involves the introduction of the trifluoromethyl group and the benzyloxy group onto a benzene ring. One common method is the radical trifluoromethylation of benzyloxybenzene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxybenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

    Oxidation Reactions: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding benzyl alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of trifluoromethyl-substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

3-Benzyloxybenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyloxybenzotrifluoride is primarily influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzyloxy group. These groups modulate the electron density on the benzene ring, affecting its reactivity towards various chemical reactions. The trifluoromethyl group stabilizes negative charges, making the compound more susceptible to nucleophilic attack, while the benzyloxy group can participate in resonance stabilization, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-Benzyloxybenzotrifluoride with analogous trifluoromethyl-substituted benzene derivatives:

Compound CAS Number Substituent(s) Molecular Formula Boiling Point (°C) Density (g/mL) Applications
This compound 70097-64-2 -OCH₂C₆H₅, -CF₃ C₁₄H₁₁F₃O Not reported Not reported Organic synthesis, pharmaceuticals
Benzotrifluoride (BTF) 98-08-8 -CF₃ C₇H₅F₃ 102–104 1.19 Solvent, fluorination reagent
3-Aminobenzotrifluoride 98-16-8 -NH₂, -CF₃ C₇H₆F₃N Not reported Not reported Lab chemicals, polymer intermediates
3-Nitrobenzotrifluoride 98-46-4 -NO₂, -CF₃ C₇H₄F₃NO₂ 200–205 1.436 Explosives, dye intermediates
3-Bromo-2-fluorobenzotrifluoride 121-50-6 -Br, -F, -CF₃ C₇H₃BrF₄ Not reported Not reported Cross-coupling reactions

Key Observations :

Substituent Polarity: Electron-withdrawing groups (e.g., -NO₂ in 3-Nitrobenzotrifluoride) increase density and boiling point compared to electron-donating groups (e.g., -OCH₂C₆H₅ in this compound) . The trifluoromethyl group (-CF₃) enhances thermal stability and lipophilicity across all compounds .

Reactivity: 3-Aminobenzotrifluoride’s -NH₂ group enables nucleophilic substitution, while 3-Nitrobenzotrifluoride’s -NO₂ group facilitates electrophilic aromatic substitution . The benzyloxy group in this compound can be cleaved via hydrogenolysis, making it a versatile protecting group .

Safety Profiles :

  • Benzotrifluoride (BTF) is flammable (FP: 21°C) and requires careful handling .
  • 3-Nitrobenzotrifluoride is classified as toxic (Risk Code T+) due to its nitro group .

Biological Activity

3-Benzyloxybenzotrifluoride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

This compound (C13_{13}H9_{9}F3_{3}O) features a benzene ring substituted with a benzyloxy group and three trifluoromethyl groups. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzyl Ether : The initial step often includes the reaction of benzyl alcohol with a suitable halide in the presence of a base to form the benzyl ether.
  • Introduction of Trifluoromethyl Groups : This can be achieved through electrophilic aromatic substitution or other fluorination techniques, which introduce trifluoromethyl groups onto the aromatic ring.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of compounds. For instance, some benzyloxy derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The inhibition rates observed in related compounds could provide insights into the potential effectiveness of this compound.

Table 1: Summary of Biological Activities Related to Similar Compounds

CompoundActivity TypeTarget Organisms/EnzymesReference
1,2,3-Triazole DerivativesAntimicrobialE. coli, C. albicans
Benzoxazole DerivativesAnticancerCancer cell lines
Triazole DerivativesEnzyme InhibitionAChE, BuChE

Discussion

The biological activity of this compound is likely influenced by its structural characteristics, particularly the presence of both benzyl and trifluoromethyl groups. These features may enhance lipophilicity and facilitate interactions with biological targets.

Further research is warranted to explore the specific biological mechanisms through which this compound exerts its effects. Investigating its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be essential for determining its viability as a pharmaceutical agent.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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